

Synthesis of 5-Phenyltetradecane via Friedel-Crafts Alkylation: An Application Note and Protocol

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Compound of Interest

Compound Name: 5-Phenyltetradecane

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Abstract

This application note provides a detailed protocol for the synthesis of **5-phenyltetradecane**, a long-chain alkylbenzene. Direct Friedel-Crafts alkylation of benzene with a C14 alkene or alkyl halide is often hampered by carbocation rearrangements, leading to a mixture of positional isomers. To achieve regioselective synthesis of the target compound, a three-step approach is employed, commencing with the Friedel-Crafts acylation of benzene. This method ensures the phenyl group is introduced at the desired position on the tetradecane chain. This document outlines the complete experimental procedure, including reaction conditions, purification methods, and characterization data for the intermediates and the final product.

Introduction

Long-chain alkylbenzenes, such as **5-phenyltetradecane**, are valuable compounds in various fields, including as intermediates in the synthesis of surfactants, lubricants, and potentially, pharmacologically active molecules. The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to an aromatic ring.^[1] However, the direct alkylation of benzene with long-chain alkenes or alkyl halides using a Lewis acid catalyst is prone to carbocation rearrangements via hydride and alkyl shifts, resulting in a complex mixture of isomeric products.^[2]

To overcome this lack of regioselectivity, a more controlled synthetic strategy is required. This protocol details a three-step synthesis of **5-phenyltetradecane**:

- **Friedel-Crafts Acylation:** Benzene is acylated with valeroyl chloride in the presence of aluminum chloride (AlCl_3) to produce 1-phenylpentan-1-one. This reaction proceeds without rearrangement of the acylium ion intermediate.
- **Wittig Reaction:** The resulting ketone undergoes a Wittig reaction with nonyltriphenylphosphonium bromide to form the alkene, 5-phenyltetradecene. The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.
- **Catalytic Hydrogenation:** The alkene is then reduced to the corresponding alkane, **5-phenyltetradecane**, via catalytic hydrogenation. This final step saturates the double bond without affecting the aromatic ring.

This multi-step approach provides a reliable and regioselective route to **5-phenyltetradecane**, making it suitable for applications where high purity of a specific isomer is crucial.

Data Presentation

Table 1: Physical and Spectroscopic Data of Key Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Refractive Index (n^{20}_D)	Key ^1H NMR Signals (ppm)	Key ^{13}C NMR Signals (ppm)
1-Phenylpentan-1-one	$\text{C}_{11}\text{H}_{14}\text{O}$	162.23	246-248	1.514	7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H)	200.2, 136.9, 132.8, 128.5, 128.0, 38.2, 26.9, 22.4, 13.9
(Z)-5-Phenyltetradecene	$\text{C}_{20}\text{H}_{32}$	272.47	(Predicted) ~350-360	(Predicted) ~1.48-1.49	7.30-7.15 (m, 5H), 5.40 (m, 2H), 2.60 (t, 1H)	(Predicted) 143.0, 130.0, 129.5, 128.2, 126.5, 35.0, 31.9, 29.6, 29.3, 22.7, 14.1
5-Phenyltetradecane	$\text{C}_{20}\text{H}_{34}$	274.49	(Isomer: 1-phenyltetradecane) 359	(Isomer: 1-phenyltetradecane) 1.481	7.28-7.15 (m, 5H), 2.58 (m, 1H), 1.55 (m, 4H), 1.30-1.20 (m, 20H), 0.88 (t, 6H)	(Predicted) 146.0, 128.3, 128.2, 125.6, 44.0, 36.8, 31.9, 29.7, 29.3, 27.2, 22.7, 14.1

Note: Predicted values are based on structurally similar compounds and computational models, as experimental data for 5-phenyltetradecene and **5-phenyltetradecane** is not readily available in the literature.

Experimental Protocols

Materials and Methods

All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous solvents were used where specified. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography was performed using silica gel (60-120 mesh). ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 1-Phenylpentan-1-one (Friedel-Crafts Acylation)

Reaction Scheme:

Procedure:

- To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous benzene (5 eq.) at 0-5 °C, slowly add valeroyl chloride (1.0 eq.) over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
- The reaction is quenched by carefully pouring the mixture onto crushed ice with concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
- The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford 1-phenylpentan-1-one as a colorless oil.

Step 2: Synthesis of (Z)-5-Phenyltetradecene (Wittig Reaction)

Reaction Scheme:

Procedure:

- Preparation of the Ylide: In a flame-dried, three-necked flask under a nitrogen atmosphere, add nonyltriphenylphosphonium bromide (1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at room temperature for 1 hour, during which a characteristic color change should be observed, indicating the formation of the ylide.
- Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-phenylpentan-1-one (1.0 eq.) in anhydrous THF dropwise.
- After the addition, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by adding water. Extract the product with hexane or diethyl ether (3 x 50 mL).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. The crude product, which contains triphenylphosphine oxide, is purified by column chromatography on silica gel using hexane as the eluent to yield 5-phenyltetradecene.

Step 3: Synthesis of 5-Phenyltetradecane (Catalytic Hydrogenation)

Reaction Scheme:

Procedure:

- Dissolve 5-phenyltetradecene (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

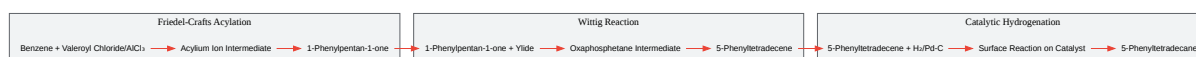
- Add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol%).
- The flask is connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the atmosphere is purged with hydrogen.
- The mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
- The catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure to give **5-phenyltetradecane**. Further purification can be achieved by vacuum distillation if necessary.[3]

Mandatory Visualizations



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Caption: Experimental workflow for the three-step synthesis of **5-Phenyltetradecane**.



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Caption: Simplified reaction pathway for the synthesis of **5-Phenyltetradecane**.

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